molecular formula C29H27N3 B12527069 2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine CAS No. 820969-32-2

2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine

Cat. No.: B12527069
CAS No.: 820969-32-2
M. Wt: 417.5 g/mol
InChI Key: ADKJDPNFMYHBNY-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by its unique structure, which includes tert-butylphenyl and ethenylphenyl groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediates such as 4-tert-butylbenzaldehyde and 4-ethenylbenzaldehyde, which are then subjected to cyclization with cyanuric chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated reactors and real-time monitoring systems can further optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-tert-butylphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-ethenylphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Uniqueness

2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine is unique due to the presence of both tert-butylphenyl and ethenylphenyl groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the compound’s stability and reactivity can be fine-tuned by modifying the substituents on the triazine ring, allowing for the design of tailored materials and molecules.

Properties

CAS No.

820969-32-2

Molecular Formula

C29H27N3

Molecular Weight

417.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C29H27N3/c1-6-20-8-12-22(13-9-20)26-30-27(23-14-10-21(7-2)11-15-23)32-28(31-26)24-16-18-25(19-17-24)29(3,4)5/h6-19H,1-2H2,3-5H3

InChI Key

ADKJDPNFMYHBNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C

Origin of Product

United States

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